REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[C:21]([N:24]([CH3:26])[CH3:25])[CH:22]=3)[CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[H][H].[Pd]>[CH3:25][N:24]([CH3:26])[C:21]1[CH:22]=[C:23]2[C:18]([CH:17]=[CH:16][N:15]=[C:14]2[N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:19][CH:20]=1
|
Name
|
1-(4-benzylpiperazin-1-yl)-7-dimethylaminoisoquinoline
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC=CC2=CC=C(C=C12)N(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble matter was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel column chromatography (methanol:chloroform=1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C2C=CN=C(C2=C1)N1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |